molecular formula C11H9BrF6 B8422532 1-(3-Bromopropyl)-3,5-bis(trifluoromethyl)benzene CAS No. 879088-42-3

1-(3-Bromopropyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B8422532
CAS No.: 879088-42-3
M. Wt: 335.08 g/mol
InChI Key: ABWFTOPNPKMHJF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3,5-bis(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C11H9BrF6 and its molecular weight is 335.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

879088-42-3

Molecular Formula

C11H9BrF6

Molecular Weight

335.08 g/mol

IUPAC Name

1-(3-bromopropyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C11H9BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,1-3H2

InChI Key

ABWFTOPNPKMHJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-[3′,5′-bis(trifluoromethyl)phenyl]-1-propanol (0.88 g, 3.2 mmol) and CBr4 (1.3 g, 4.0 mmol) were dissolved in CH2Cl2 (5 mL) and cooled to 0° C. Triphenylphosphine (1.3 g, 4.8 mmol) was added in three portions over 0.5 h. The mixture was stirred at 0° C. for 10 min., then diluted with pentane (30 mL) and sat. NaHCO3 (30 mL). The aqueous layer was separated and washed with ethyl ether, and the combined organic layers were dried (MgSO4) and concentrated. The residue was purified by silica gel flash chromatography (99:1 ethyl ether-hexane) to yield 0.8 g, (74%) of the 3-[3′,5′-bis(trifluoromethyl)phenyl]-1-bromopropane.
Name
3-[3′,5′-bis(trifluoromethyl)phenyl]-1-propanol
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Compound 50-2 (3.48 g) was dissolved in methylene chloride (45 ml), triphenylphosphine (3.73 g) and N-bromosuccinimide (2.5 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1.5 hr. Water was added to the reaction mixture, and the mixture was extracted with methylene chloride, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.27 g) as a yellow oil.
Name
Compound 50-2
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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